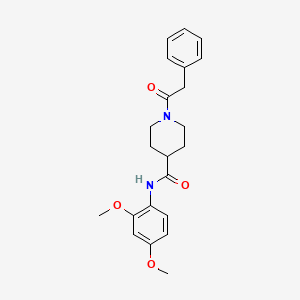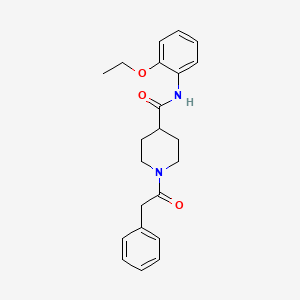
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of piperidinecarboxamide compounds, which are known for their diverse pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. DPA has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as “Cambridge id 7025595”, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons and is responsible for storing these neurotransmitters until needed for release during neurotransmission .
Mode of Action
The compound acts by inhibiting VMAT2, which reduces dopamine storage and release . This inhibition curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . By trimming dopamine release via VMAT2 inhibition in the motor striatum, stronger “stop” signals and weaker “go” signals are produced, resulting in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics generally involves studying how the body handles administered drugs . Mathematical models are often used to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used .
Result of Action
The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia, a disorder that involves involuntary movements, especially of the lower face . By reducing the overstimulation of D2 receptors in the motor striatum, the compound helps to decrease the abnormal involuntary movements associated with this condition .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances, and individual genetic factors . .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPA in lab experiments is its high purity and yield. DPA is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using DPA in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DPA. One potential application is in the development of new treatments for pain and addiction. DPA has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new therapies. Another area of future research is in the elucidation of the mechanism of action of DPA. Further studies are needed to fully understand how DPA acts on the opioid system in the brain. Finally, research is needed to explore the potential applications of DPA in other areas of pharmacology, such as neuroprotection and neurodegenerative diseases.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, or DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA has a variety of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been studied for its potential as a treatment for drug addiction. DPA has a high purity and yield, making it a reliable compound for scientific research. Future research is needed to fully understand the mechanism of action of DPA and explore its potential applications in other areas of pharmacology.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-18-8-9-19(20(15-18)28-2)23-22(26)17-10-12-24(13-11-17)21(25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBAFZSATUCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7025595 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-allyl-3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3444137.png)

![N-{4-[(3,5-dioxo-1-piperazinyl)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3444150.png)
methanone](/img/structure/B3444159.png)
methanone](/img/structure/B3444164.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444182.png)
![3,3'-(1,2-ethanediyl)bis(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3444188.png)
![cyclohexyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444193.png)

![1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3444223.png)